Home > Products > Screening Compounds P121951 > N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE -

N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Catalog Number: EVT-5437184
CAS Number:
Molecular Formula: C15H21N3O4S
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate []

  • Compound Description: This compound serves as a key intermediate in the one-pot synthesis of various novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives. This synthetic route is highlighted for its cost-effectiveness, industrial viability, and efficiency in producing highly pure organic compounds in substantial yields. []
  • Relevance: Although this compound differs significantly from N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide, it shares the core structure of a 1H-pyrazole ring substituted at the 4-position. This highlights the prevalence of pyrazole derivatives in medicinal chemistry and their synthetic accessibility. []

2. KT-362 []

  • Compound Description: KT-362 is described as an antiarrhythmic and antihypertensive agent with notable vasodilating properties. It features a homoveratryl group, linking it to verapamil-type calcium antagonists. []
  • Relevance: While KT-362's structure deviates significantly from N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide, both compounds contain the 3,4-dimethoxyphenyl moiety. This structural similarity suggests a possible shared interest in the pharmacological properties conferred by this group. []

3. 8‐[N‐[2‐(3,4‐Dimethoxyphenyl)ethyl]‐β‐alanyl]‐5,6,7,8‐tetrahydrothieno[3,2‐b][1,4]thiazepine (Compound 1) []

  • Compound Description: This compound, synthesized as a thiophene analog of KT-362, exhibits negative chronotropic and inotropic effects on guinea pig heart preparations. It also interacts with various calcium and sodium channels. []
  • Relevance: Like KT-362, this compound shares the 3,4-dimethoxyphenyl moiety with N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide. Its synthesis stemming from research into KT-362 further reinforces the relevance of this structural feature. []

4. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide []

  • Compound Description: This novel bio-functional hybrid compound was synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. []
  • Relevance: While the overall structure is distinct from N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide, this compound highlights the continued exploration of molecules incorporating the 3,4-dimethoxyphenyl group, suggesting its potential pharmacological importance. []

5. Aryl-Heteroaryl-[N-(2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-aminopropoxy]methane Derivatives (General Formula I) []

  • Compound Description: This class of derivatives, containing variations in aryl, heteroaryl, and alkyl substituents, represents a group of compounds synthesized and explored for potential physiological activities. []
  • Relevance: Although structurally diverse, these derivatives consistently incorporate the 2-(3,4-dimethoxyphenyl)ethyl substructure, which is also present in N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide. This shared element suggests a possible common thread in their design and potential applications. []

6. 4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate []

  • Compound Description: This compound, characterized by X-ray crystallography, reveals a structure stabilized by weak π–π interactions and a network of hydrogen bonds. []
  • Relevance: Similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide, this compound includes a sulfonamide group attached to the 2-(3,4-dimethoxyphenyl)ethyl moiety. This structural parallel underscores the potential significance of this specific combination in medicinal chemistry. []

7. Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT) []

  • Compound Description: This compound was synthesized and analyzed using various spectroscopic techniques and DFT calculations, providing insights into its structural, molecular, and spectral properties. []
  • Relevance: Both EDMT and N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide possess the 3,4-dimethoxyphenyl moiety, a common structural element in diverse bioactive molecules, suggesting potential shared pharmacological interests. []

8. (E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone (FK664) [, ]

  • Compound Description: FK664, a compound with two identified polymorphs (Forms A and B), has been extensively studied using X-ray crystallography, DSC, and IR spectroscopy to understand its polymorphic behavior and structural features. [, ]
  • Relevance: Both FK664 and N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide contain the 1-ethyl substructure. While their core structures differ, this shared feature highlights the use of small alkyl groups in medicinal chemistry for fine-tuning physicochemical properties. [, ]

Properties

Product Name

N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethylpyrazole-4-sulfonamide

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C15H21N3O4S/c1-4-18-11-13(10-16-18)23(19,20)17-8-7-12-5-6-14(21-2)15(9-12)22-3/h5-6,9-11,17H,4,7-8H2,1-3H3

InChI Key

FMCIDYWGCAHUPE-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.